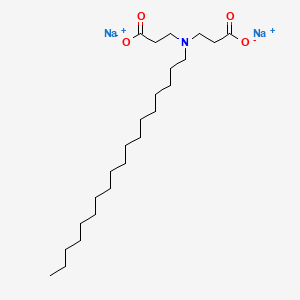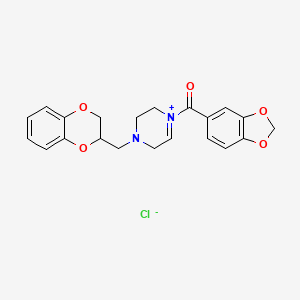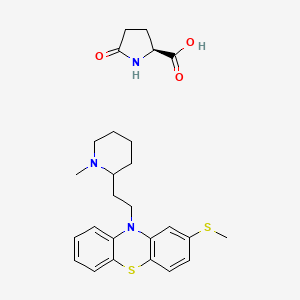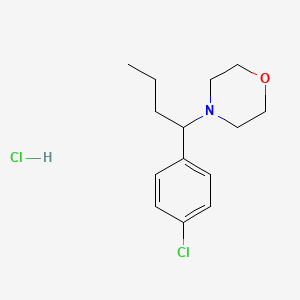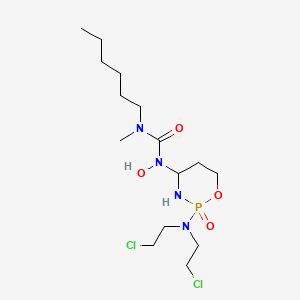
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves multiple steps, starting from the appropriate nitro and pentyloxy-substituted benzene derivatives. The key steps include nitration, etherification, and hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, followed by hydrazone formation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted ethanone derivatives, depending on the specific reaction pathway and conditions .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro and pentyloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitro and pentyloxy-substituted ethanone derivatives, such as:
- Ethanone, 1-(3-nitro-4-(methoxy)phenyl)-(1-(3-nitro-4-(methoxy)phenyl)ethylidene)hydrazone
- Ethanone, 1-(3-nitro-4-(ethoxy)phenyl)-(1-(3-nitro-4-(ethoxy)phenyl)ethylidene)hydrazone .
Uniqueness
The uniqueness of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
134221-20-8 |
|---|---|
Molekularformel |
C26H34N4O6 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(Z)-1-(3-nitro-4-pentoxyphenyl)-N-[(Z)-1-(3-nitro-4-pentoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C26H34N4O6/c1-5-7-9-15-35-25-13-11-21(17-23(25)29(31)32)19(3)27-28-20(4)22-12-14-26(24(18-22)30(33)34)36-16-10-8-6-2/h11-14,17-18H,5-10,15-16H2,1-4H3/b27-19-,28-20- |
InChI-Schlüssel |
ZDZVZGJJJRKEGB-RSSRHXQMSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C(/C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])\C)/C)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C(=NN=C(C)C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




